molecular formula C16H15NO3 B2947189 N-benzyl-2-(2-formylphenoxy)acetamide CAS No. 575448-44-1

N-benzyl-2-(2-formylphenoxy)acetamide

Cat. No.: B2947189
CAS No.: 575448-44-1
M. Wt: 269.3
InChI Key: MLMGOHZLXNKQSI-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-formylphenoxy)acetamide: is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a benzyl group, a formyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-formylphenoxy)acetamide typically involves the reaction of 2-(2-formylphenoxy)acetic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-(2-formylphenoxy)acetamide is unique due to the specific positioning of the formyl group, which influences its reactivity and interactions. This structural feature allows for distinct chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

N-benzyl-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-11-14-8-4-5-9-15(14)20-12-16(19)17-10-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGOHZLXNKQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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